NMDA Receptor Subunit Selectivity: Scaffold-Level Discrimination Against AMPA/Kainate Receptors
The (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone, of which this compound is a direct p-tolyl-substituted derivative, confers greater than 100-fold selectivity for recombinant NMDA receptors over AMPA and kainate receptors [1]. Within this series, specific substituent modifications yielded analogues with 50-fold selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors [1]. The target compound's 4-methylphenyl ethenyl group occupies a defined position in the structure-selectivity landscape, though direct receptor profiling data for this exact derivative remain unpublished in the peer-reviewed literature.
| Evidence Dimension | Selectivity ratio (NMDA vs AMPA/kainate receptors) |
|---|---|
| Target Compound Data | Not reported for this specific derivative; scaffold-level data indicate >100-fold selectivity for NMDA over AMPA/kainate receptors |
| Comparator Or Baseline | Unsubstituted 2-styryl or other substituted analogs within the same series; CP-465,022 (AMPA-selective comparator) |
| Quantified Difference | Scaffold-level selectivity >100-fold for NMDA over AMPA/kainate; subunit selectivity up to 50-fold for NR2C/D over NR2A/B for optimized analogs |
| Conditions | Recombinant NMDA, AMPA, and kainate receptors expressed in Xenopus oocytes; two-electrode voltage-clamp electrophysiology |
Why This Matters
For researchers procuring compounds to probe NMDA receptor pharmacology, the scaffold's intrinsic selectivity provides confidence that off-target activity at AMPA/kainate receptors is minimal, but users must verify that the 4-methylphenyl substituent preserves this selectivity relative to other analogs.
- [1] Mosley CA, Acker TM, Hansen KB, et al. Quinazolin-4-one Derivatives: A Novel Class of Noncompetitive NR2C/D Subunit-Selective N-Methyl-d-aspartate Receptor Antagonists. Journal of Medicinal Chemistry. 2010;53(15):5476-5490. View Source
